molecular formula C8H12N2 B15347622 Acetonitrile,(3-cyclopenten-1-ylmethylamino)-

Acetonitrile,(3-cyclopenten-1-ylmethylamino)-

Cat. No.: B15347622
M. Wt: 136.19 g/mol
InChI Key: SINKLZFMYGZOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19400 . It is a derivative of acetonitrile where a cyclopentene ring is attached to the nitrogen atom of the methylamino group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, (3-cyclopenten-1-ylmethylamino)- typically involves the reaction of 3-cyclopenten-1-ylmethylamine with acetonitrile chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding nitriles or amides.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitriles and amides .

  • Reduction: : Formation of amines .

  • Substitution: : Formation of alkylated derivatives .

Scientific Research Applications

Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetonitrile, (3-cyclopenten-1-ylmethylamino)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: is unique due to its specific structural features. Similar compounds include:

  • Acetonitrile, (2-cyclopenten-1-ylmethylamino)-

  • Acetonitrile, (4-cyclopenten-1-ylmethylamino)-

  • Acetonitrile, (3-cyclohexen-1-ylmethylamino)-

These compounds differ in the position or type of the ring structure attached to the nitrogen atom, which can influence their reactivity and applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-[cyclopent-3-en-1-yl(methyl)amino]acetonitrile

InChI

InChI=1S/C8H12N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-5,7H2,1H3

InChI Key

SINKLZFMYGZOEI-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C1CC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.